2-Hydroxy-6-(4-phenyl-buta-1,3-dienyl)-benzoic acid methyl ester 2-Hydroxy-6-(4-phenyl-buta-1,3-dienyl)-benzoic acid methyl ester
Brand Name: Vulcanchem
CAS No.: 365542-25-2
VCID: VC11709175
InChI: InChI=1S/C18H16O3/c1-21-18(20)17-15(12-7-13-16(17)19)11-6-5-10-14-8-3-2-4-9-14/h2-13,19H,1H3/b10-5+,11-6+
SMILES: COC(=O)C1=C(C=CC=C1O)C=CC=CC2=CC=CC=C2
Molecular Formula: C18H16O3
Molecular Weight: 280.3 g/mol

2-Hydroxy-6-(4-phenyl-buta-1,3-dienyl)-benzoic acid methyl ester

CAS No.: 365542-25-2

Cat. No.: VC11709175

Molecular Formula: C18H16O3

Molecular Weight: 280.3 g/mol

* For research use only. Not for human or veterinary use.

2-Hydroxy-6-(4-phenyl-buta-1,3-dienyl)-benzoic acid methyl ester - 365542-25-2

Specification

CAS No. 365542-25-2
Molecular Formula C18H16O3
Molecular Weight 280.3 g/mol
IUPAC Name methyl 2-hydroxy-6-[(1E,3E)-4-phenylbuta-1,3-dienyl]benzoate
Standard InChI InChI=1S/C18H16O3/c1-21-18(20)17-15(12-7-13-16(17)19)11-6-5-10-14-8-3-2-4-9-14/h2-13,19H,1H3/b10-5+,11-6+
Standard InChI Key IKSVULXRGCHDJI-YOYBCKCWSA-N
Isomeric SMILES COC(=O)C1=C(C=CC=C1O)/C=C/C=C/C2=CC=CC=C2
SMILES COC(=O)C1=C(C=CC=C1O)C=CC=CC2=CC=CC=C2
Canonical SMILES COC(=O)C1=C(C=CC=C1O)C=CC=CC2=CC=CC=C2

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure comprises a benzoic acid methyl ester core with two key substituents:

  • A hydroxyl group (-OH) at the 2-position, which introduces hydrogen-bonding capability and acidity.

  • A 4-phenyl-buta-1,3-dienyl group at the 6-position, providing a conjugated π-system that enhances electronic delocalization and potential photochemical activity .

Molecular Formula: C18H16O3\text{C}_{18}\text{H}_{16}\text{O}_3
Molecular Weight: 280.32 g/mol (calculated using IUPAC atomic weights).

Hypothetical Spectral Data

While experimental spectral data for this compound are unavailable, theoretical predictions based on functional groups include:

  • IR Spectroscopy: Strong absorption bands at ~3300 cm1^{-1} (O-H stretch), ~1700 cm1^{-1} (ester C=O), and ~1600 cm1^{-1} (C=C in diene) .

  • NMR:

    • 1H^1\text{H}: δ 7.2–7.8 ppm (aromatic protons), δ 6.2–6.8 ppm (diene protons), δ 3.9 ppm (ester -OCH3_3) .

    • 13C^{13}\text{C}: δ 167 ppm (ester carbonyl), δ 150–120 ppm (aromatic and diene carbons) .

Synthesis and Structural Elucidation

Synthetic Pathways

The synthesis of this compound likely involves multi-step strategies to introduce the dienyl and ester functionalities. A plausible route, inspired by analogous ester syntheses , includes:

  • Friedel-Crafts Acylation: Introduce the butadienyl group via electrophilic substitution on a pre-functionalized benzoic acid derivative.

  • Esterification: Reaction of the carboxylic acid intermediate with methanol under acidic or basic conditions .

  • Oxidation/Reduction: Adjust oxidation states using reagents like potassium permanganate or sodium borohydride to finalize substituents .

Key Reaction Conditions:

  • Temperature: 0–80°C (to control diene conjugation).

  • Catalysts: Lewis acids (e.g., AlCl3_3) for Friedel-Crafts steps .

Physicochemical Properties

Solubility and Stability

  • Solubility: Predominantly lipophilic due to the aromatic and dienyl groups; soluble in organic solvents (e.g., DCM, DMF) .

  • Stability: Susceptible to hydrolysis under strong acidic/basic conditions due to the ester group. The conjugated diene may undergo photochemical [2+2] cycloaddition .

Thermal Properties

  • Melting Point: Estimated 120–140°C (based on analogous methyl esters) .

  • Decomposition: Likely above 250°C, with cleavage of the ester and diene groups .

Industrial and Analytical Applications

Flavor and Fragrance Industry

Methyl esters of aromatic acids contribute to flavor profiles in food products . While this compound’s role is unexplored, its structural similarity to 4-coumaric acid methyl ester (a known flavorant) suggests potential utility .

Analytical Characterization

  • GC-MS: Elution time ~15–20 min (non-polar column); characteristic fragments at m/z 280 (M+^+), 121 (dienyl fragment) .

  • HPLC: Retention time ~8–10 min (C18 column, acetonitrile/water mobile phase) .

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